(R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chemical compound that belongs to the class of bromophenols, which are characterized by the presence of bromine and hydroxyl functional groups on a phenolic ring. This compound is notable for its potential biological activities, including its role as an agonist of the β2 adrenergic receptor, which is significant in pharmacological applications. Its molecular formula is C_9H_10BrN_1O_2, and it features a chiral center, making its stereochemistry crucial for its biological activity.
Bromophenols, including (R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol, are primarily derived from marine organisms, particularly red algae. These compounds are produced as secondary metabolites and have been studied for their ecological roles and potential therapeutic applications. The classification of this compound falls under the category of halogenated phenols, specifically brominated phenols, which are known for their diverse biological activities and structural variations.
The synthesis of (R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol can be achieved through several methods, often involving the bromination of phenolic compounds followed by amination and hydroxylation steps.
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
The molecular structure of (R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol features:
(R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity.
The mechanism of action of (R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol primarily involves its interaction with the β2 adrenergic receptor. Upon binding to this receptor:
Data regarding binding affinity and efficacy compared to other known agonists would provide further insights into its pharmacological profile.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would enhance understanding of its physical characteristics.
(R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has several scientific uses:
The compound (R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol (CAS: 1344612-28-7) belongs to the bromophenol structural class, characterized by a phenolic ring substituted with bromine and an ethanolamine side chain featuring a chiral center. Its IUPAC name explicitly denotes the bromine at the para-position (C4) relative to the phenolic hydroxyl group and the (R)-configured 1-amino-2-hydroxyethyl moiety at the meta-position (C3). The molecular formula is C₈H₁₀BrNO₂ (MW: 232.07 g/mol), with SMILES notation O[C@H](CN)C1=CC(Br)=C(O)C=C1 [4] [9].
The stereochemical significance arises from the chiral β-carbon in the ethanolamine side chain. The (R)-enantiomer exhibits distinct biological interactions due to its three-dimensional orientation, influencing:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2